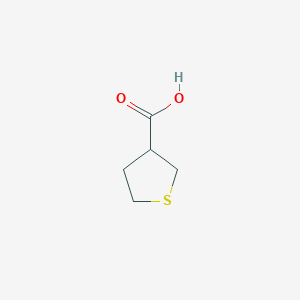
Thiolane-3-carboxylic acid
Cat. No. B097208
Key on ui cas rn:
18133-20-5
M. Wt: 132.18 g/mol
InChI Key: BSNQHVPRAPQLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05334730
Procedure details


Tetrahydrofuran-3-carboxylic acid (formula I: n=1, X=S) can be prepared by hydrogenation of furan-3-carboxylic acid with Raney Nickel (Boekelheide and Morrison, J. Am. Chem. Soc. 80 (1958) 3905), tetrahydrothiophene-3-carboxylic acid (formula I: n=1, X=S) is accessible by reaction of methyl 1,4-dibromobutane-2-carboxylate with sodium sulfide and subsequent alkaline hydrolysis of the ester group (Kapovits and Kucsman, Acta Chim. Acad. Sci. Hung. 34 (1962) 79), (2H)-tetrahydropyran-3-carboxylic acid (formula I: n=2, X=S) can be obtained by hydrogenation of 2,3-dihydro-(4H)-pyran-5-carboxylic acid with Raney Nickel (Silberman, J. Org. Chem. 25 (1960) 151), (2H)-tetrahydrothiopyran-3-carboxylic acid (formula I: n=2, X=S) can be prepared, for example, from ethyl 1,5-dibromopentane-2-carboxylate by ring closure with sodium sulfide and subsequent alkaline hydrolysis (Kapovits and Kucsman, Acta Chim. Acad. Sci. Hung. 34 (1962) 79).





Name
methyl 1,4-dibromobutane-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
(2H)-tetrahydropyran-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH:3]([C:6]([OH:8])=[O:7])[CH2:2]1.O1C=CC(C(O)=O)=[CH:10]1.S1CCC(C(O)=O)C1.BrCC(C(OC)=O)CCBr.[S-2].[Na+].[Na+]>[Ni]>[O:1]1[CH:2]=[C:3]([C:6]([OH:8])=[O:7])[CH2:10][CH2:4][CH2:5]1 |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CC(CC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C=C(C=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1CC(CC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Step Three
|
Name
|
methyl 1,4-dibromobutane-2-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(CCBr)C(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[S-2].[Na+].[Na+]
|
[Compound]
|
Name
|
(2H)-tetrahydropyran-3-carboxylic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1CCCC(=C1)C(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
